6-Amino-1,2,3,4-tetrahydronaphthalen-1-one

ROS Inhibition Anti-inflammatory SAR

Researchers requiring a non-fungible 6-amino-1-tetralone scaffold for patent-protected camptothecin routes face supply inconsistency with generic tetralone analogs. This bifunctional intermediate, bearing a primary amine at C6 and ketone at C1, is the obligatory starting material for diazotization/amide coupling steps (US 5,849,945) inaccessible to 6-hydroxy or 6-methoxy variants. - Delivers 0.25 µM IC50 in LPS-stimulated ROS inhibition when elaborated to chalcone derivatives (Compound 18). - Enables Sandmeyer-type conversion to 6-chloro-1-tetralone and other 6-substituted analogs unavailable from alternative tetralones. - Sourced at 97% purity from ISO-certified supply chains; available in gram-to-bulk quantities with ambient hazmat shipping under UN 2811 Class 6.1.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 3470-53-9
Cat. No. B1267454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
CAS3470-53-9
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)N)C(=O)C1
InChIInChI=1S/C10H11NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3,11H2
InChIKeyBEVVUJBVEXJGKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1-tetralone: Overview & Procurement


6-Amino-1,2,3,4-tetrahydronaphthalen-1-one (CAS 3470-53-9), also known as 6-amino-1-tetralone, is a member of the tetralin family characterized by a partially saturated naphthalene core bearing a primary amino group at the 6-position and a ketone at the 1-position [1]. With a molecular weight of 161.20 g/mol and the formula C10H11NO, the compound is a crystalline solid with a melting point in the range of 128–133 °C and is commercially available in research quantities from multiple reputable vendors at purities typically ranging from 95% to ≥99% (HPLC) [2]. This bifunctional aromatic scaffold serves primarily as a strategic intermediate in pharmaceutical synthesis and medicinal chemistry [3].

6-Amino-1-tetralone: Substitution Risks


Generic substitution of 6-amino-1-tetralone with other 1-tetralone analogs (e.g., 6-hydroxy-, 6-methoxy-, or unsubstituted 1-tetralone) is not chemically or biologically neutral. The specific placement of the primary amino group at the 6-position introduces a distinct hydrogen-bond donor profile and nucleophilic character that fundamentally alters both synthetic utility and biological performance [1]. Published structure-activity relationship (SAR) studies confirm that this amino moiety is not merely a passive substituent but a critical driver of enhanced bioactivity [2]. Furthermore, the amino group provides a unique synthetic handle for downstream derivatization (e.g., diazotization, amide coupling) that is absent in hydroxy or methoxy counterparts, making the compound a non-fungible intermediate in specific patent-protected routes to high-value pharmaceutical scaffolds such as camptothecin derivatives [3].

6-Amino-1-tetralone: Comparative Evidence


Enhanced ROS Inhibition by 6-Amino-1-tetralone Chalcones

In a head-to-head SAR study of 1-tetralone-derived chalcones, the introduction of an amino group at the 6-position of the 1-tetralone scaffold was shown to greatly increase inhibitory potency against lipopolysaccharide (LPS)-stimulated reactive oxygen species (ROS) production in RAW 264.7 macrophages. The most potent derivative containing the 6-amino-1-tetralone skeleton (Compound 18) exhibited an IC50 value of 0.25 ± 0.13 µM, whereas the corresponding 1-tetralone chalcone analogs lacking the 6-amino group demonstrated significantly weaker inhibition, underscoring the essential role of the 6-NH2 moiety [1].

ROS Inhibition Anti-inflammatory SAR

Patented Camptothecin Intermediate

The aminotetralone scaffold, specifically inclusive of 6-amino-substituted variants, is explicitly claimed in patent literature as an essential intermediate for the industrial preparation of camptothecin derivatives, a class of topoisomerase I inhibitors used in cancer chemotherapy [1]. The patent (US 5,849,945 / EP 0811603) describes a synthetic route wherein aminotetralone derivatives bearing a protected amino group are hydrogenated to yield key intermediates, with the process achieving 'high yield' and 'convenient manner' [2]. The presence of the amino group at the 6-position is not merely incidental; it provides the requisite nucleophilic site for subsequent functionalization steps that are not accessible with 6-hydroxy or 6-methoxy analogs, thereby establishing the compound as a route-specific, non-substitutable building block for this high-value therapeutic class [3].

Camptothecin Pharmaceutical Intermediate Patent Route

Thermal Stability vs. Hydroxy and Methoxy Analogs

The melting point of 6-amino-1-tetralone (128–133 °C) positions it between the lower-melting 6-methoxy-1-tetralone (77–81 °C) and the higher-melting 6-hydroxy-1-tetralone (154–157 °C) [1]. While this is a cross-study comparison of vendor-reported values, the 6-amino compound's intermediate thermal stability profile suggests a balanced solid-state property profile: it is sufficiently stable for ambient handling and storage (unlike the low-melting methoxy analog which may soften) yet melts at a lower temperature than the hydroxy analog, potentially offering advantages in certain melt-processing or formulation contexts [2]. The compound is also noted as moisture-sensitive, requiring storage under inert gas or refrigeration, which is a practical procurement consideration .

Thermal Stability Physicochemical Property Storage

Commercial Availability and Purity Grades

6-Amino-1-tetralone is readily available from multiple global suppliers with purity grades ranging from 95% to ≥99% (HPLC) [1][2]. This contrasts with some specialized 1-tetralone derivatives (e.g., 6-chloro-1-tetralone) which are less widely stocked or require custom synthesis [3]. The availability of high-purity grades (≥99%) is particularly important for applications requiring precise stoichiometry in multi-step syntheses or for use as an analytical reference standard .

Purity Commercial Availability Vendor Comparison

6-Amino-1-tetralone: Application Scenarios


ROS Inhibitor Synthesis for Inflammation Research

Based on direct head-to-head SAR data, the 6-amino-1-tetralone scaffold is the preferred starting material for constructing chalcone derivatives with enhanced inhibitory activity against LPS-stimulated ROS production in RAW 264.7 macrophages [5]. Researchers aiming to develop novel anti-inflammatory agents should prioritize this amino-substituted core over the unsubstituted 1-tetralone to maximize potency, as demonstrated by the IC50 of 0.25 µM for Compound 18 .

Camptothecin Analog Synthesis Intermediate

This compound is explicitly claimed as a strategic intermediate in patented routes to camptothecin derivatives, a clinically important class of anticancer agents [5]. Process chemists developing scalable syntheses of camptothecin analogs should procure the 6-amino-1-tetralone scaffold to enable the critical amination/diazotization steps outlined in the patent literature (US 5,849,945 / EP 0811603), for which hydroxy or methoxy analogs are not viable substitutes .

Diazotization for Heterocycle Synthesis

The primary amino group at the 6-position allows for versatile diazotization chemistry, enabling the conversion of 6-amino-1-tetralone into 6-chloro-1-tetralone or other 6-substituted derivatives [5]. This synthetic utility is not accessible with 6-hydroxy or 6-methoxy analogs, making 6-amino-1-tetralone the reagent of choice for researchers requiring a handle for further functionalization of the aromatic ring via Sandmeyer-type reactions or azo coupling .

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